molecular formula C30H46O3 B1588636 Anwuweizonic acid CAS No. 117020-59-4

Anwuweizonic acid

Cat. No. B1588636
CAS RN: 117020-59-4
M. Wt: 454.7 g/mol
InChI Key: KDCSSVADTHDYGI-GOEVOFJGSA-N
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Description

Anwuweizonic acid is a natural compound isolated from Schisandra propinqua . It is considered the putative anticancer active principle of Schisandra propinqua .


Synthesis Analysis

Anwuweizonic acid was isolated from the alcoholic extract of Schisandra propinqua . The structures of Anwuweizonic acid and another triterpenoid acid, manwuweizic acid, were elucidated by spectroscopic evidence and chemical correlation . Anwuweizonic acid gave a monoester on reaction with diazomethane .


Molecular Structure Analysis

Anwuweizonic acid has a molecular formula of C30H46O3 and a molecular weight of 454.68 . Its structure was determined by spectroscopic evidence and chemical correlation . The 'H NMR spectrum of Anwuweizonic acid reveals the presence of a moiety of the angelic acid terminal .


Chemical Reactions Analysis

Anwuweizonic acid was obtained by the oxidation of anwuweizic acid in ether with an aqueous solution of sodium dichromate - sulfuric acid . The reaction yielded anwuweizonic acid with a yield of 93% .


Physical And Chemical Properties Analysis

Anwuweizonic acid has a molecular formula of C30H46O3 and a molecular weight of 454.68 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .

Relevant Papers The main papers analyzed for this response are from MedChemExpress , Chemsrc , and the Canadian Journal of Chemistry . These papers provide valuable information about the description, synthesis, molecular structure, chemical reactions, and potential anticancer properties of Anwuweizonic acid.

Scientific Research Applications

Anticancer Activity

  • Anticancer Potential : Anwuweizonic acid, along with manwuweizic acid, derived from Schisandra propinqua, has shown significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice. Notably, it exhibited no cytotoxic action in vitro, suggesting its potential as a selective anticancer agent (Liu, Huang, & Tao, 1988).

Anti-HIV Activity

  • Anti-HIV Properties : In a study on Brazilian propolis, anwuweizonic acid was tested for anti-HIV activity in H9 lymphocytes. This research contributes to the development of potential anti-AIDS agents, although the specific efficacy of anwuweizonic acid in this context was not detailed (Ito et al., 2001).

Other Research

  • Chemical Structure and Isolation : Additional studies have focused on elucidating the chemical structure of anwuweizonic acid and its isolation from various natural sources. This includes research on the stems of Kadsura heteroclita, contributing to the understanding of this compound's chemical properties and potential applications in herbal medicine (Li, Li, Yin, & Xuan, 2015).

  • Synthesis and Derivation : Efforts have been made to synthesize anwuweizonic acid, enhancing the understanding of its chemical properties and potentially paving the way for its broader application in pharmaceutical research (Liu & Tao, 1992).

properties

IUPAC Name

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCSSVADTHDYGI-GOEVOFJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anwuweizonic acid

CAS RN

117020-59-4
Record name Anwuweizonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anticancer effects of Anwuweizonic acid, and which cancer cell lines have shown sensitivity to it?

A1: Anwuweizonic acid, a triterpenoid isolated from Schisandra propinqua, has demonstrated notable inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice without exhibiting cytotoxic effects in vitro []. Further research has also revealed moderate to marginal cytotoxicity against A549 (lung), PC-3 (prostate), KB (HeLa derivative), and KBvin (vinblastine-resistant KB subline) human cancer cell lines []. This suggests Anwuweizonic acid may hold promise as a potential anticancer agent, though its mechanism of action requires further investigation.

Q2: Are there any structural analogs of Anwuweizonic acid that have been studied for their biological activity?

A2: Yes, a structural analog of Anwuweizonic acid called Moronic acid, also a triterpenoid, has been identified alongside Anwuweizonic acid in Brazilian propolis []. Interestingly, Moronic acid displayed significant anti-HIV activity in H9 lymphocytes, exceeding the potency of Anwuweizonic acid in this specific assay []. This finding highlights the potential of exploring structural analogs within this class of compounds for diverse biological activities.

Q3: What is the primary source of Anwuweizonic acid for research purposes?

A3: Anwuweizonic acid has been primarily isolated from the stems of the Schisandra species, specifically Schisandra propinqua [] and Schisandra pubescens []. These plants are traditionally used in Chinese medicine, and the identification of Anwuweizonic acid and other bioactive compounds contributes to understanding their potential therapeutic benefits.

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